molecular formula C21H22ClN3O4 B105323 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride CAS No. 183365-34-6

2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride

Cat. No.: B105323
CAS No.: 183365-34-6
M. Wt: 415.9 g/mol
InChI Key: DIPPSATVOCYFSS-UHFFFAOYSA-N
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Description

. This compound is a metabolite of erlotinib, a tyrosine kinase inhibitor used in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Biology

In biological research, 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride can be used to study enzyme inhibition, particularly in the context of tyrosine kinase activity.

Medicine

Medically, this compound is a metabolite of erlotinib, which is used in cancer treatment to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. It helps in the management of non-small cell lung cancer and other cancers with EGFR mutations.

Industry

In industry, this compound can be used in the development of new drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism by which 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride exerts its effects involves the inhibition of tyrosine kinase activity. By binding to the ATP-binding site of the EGFR tyrosine kinase, it prevents the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Erlotinib

  • Gefitinib

  • Lapatinib

  • Afatinib

Uniqueness

2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride is unique in its structure and its role as a metabolite of erlotinib. While other compounds in the same class also inhibit EGFR tyrosine kinase, the specific structural features of this compound may influence its binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPPSATVOCYFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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